molecular formula C15H19N5O B3717075 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine

1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B3717075
M. Wt: 285.34 g/mol
InChI Key: JOBVYTPEDVINIO-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a pyrimidine ring, which is further substituted with a methylphenyl group and a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution reactions: The pyrimidine ring can be further functionalized by introducing the propyl group through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or pyrimidine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine would depend on its specific interactions with biological targets. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)-3-(4-oxo-6-methyl-1,4-dihydropyrimidin-2-yl)guanidine: Similar structure with a methyl group instead of a propyl group.

    1-(3-Methylphenyl)-3-(4-oxo-6-ethyl-1,4-dihydropyrimidin-2-yl)guanidine: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may confer different steric and electronic properties compared to similar compounds with different alkyl substitutions.

Properties

IUPAC Name

1-(3-methylphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-5-11-9-13(21)19-15(18-11)20-14(16)17-12-7-4-6-10(2)8-12/h4,6-9H,3,5H2,1-2H3,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBVYTPEDVINIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
Reactant of Route 3
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
1-(3-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine

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